molecular formula C10H17BrN2OS B13396643 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Cat. No.: B13396643
M. Wt: 293.23 g/mol
InChI Key: UOEFYJDREUFJRJ-UHFFFAOYSA-N
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Description

4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a heterocyclic compound that features a thieno[3,4-d]imidazole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromopentyl side chain adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a thieno[3,4-d]imidazole derivative with a bromopentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain allows the compound to bind to target proteins or enzymes, potentially inhibiting their activity. The thieno[3,4-d]imidazole core structure may also interact with nucleic acids or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
  • 4-(5-Iodopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
  • 4-(5-Methylpentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Uniqueness

The uniqueness of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one lies in its bromopentyl side chain, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the bromine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C10H17BrN2OS

Molecular Weight

293.23 g/mol

IUPAC Name

4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)

InChI Key

UOEFYJDREUFJRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2

Origin of Product

United States

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